molecular formula C6H8FNaO2 B2978952 Sodium;2-(1-fluorocyclobutyl)acetate CAS No. 2460755-99-9

Sodium;2-(1-fluorocyclobutyl)acetate

Cat. No.: B2978952
CAS No.: 2460755-99-9
M. Wt: 154.116
InChI Key: FDWSMTWSARXISY-UHFFFAOYSA-M
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Description

Sodium;2-(1-fluorocyclobutyl)acetate is a chemical compound with the molecular formula C6H9FO2Na. It is a sodium salt of 2-(1-fluorocyclobutyl)acetic acid. This compound is known for its unique structure, which includes a fluorinated cyclobutyl ring, making it an interesting subject for various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-(1-fluorocyclobutyl)acetate typically involves the reaction of 2-(1-fluorocyclobutyl)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(1-fluorocyclobutyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylate derivatives, while reduction produces alcohols.

Scientific Research Applications

Sodium;2-(1-fluorocyclobutyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;2-(1-fluorocyclobutyl)acetate involves its interaction with specific molecular targets. The fluorinated cyclobutyl ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Sodium fluoroacetate: Another fluorinated sodium salt, known for its use as a rodenticide.

    Sodium 2-fluoropropionate: Similar in structure but with a propionate group instead of a cyclobutyl ring.

Uniqueness

Sodium;2-(1-fluorocyclobutyl)acetate is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to other fluorinated compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

sodium;2-(1-fluorocyclobutyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2.Na/c7-6(2-1-3-6)4-5(8)9;/h1-4H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWSMTWSARXISY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)[O-])F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNaO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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